molecular formula C9H16N2 B143023 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine CAS No. 141030-93-5

2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine

Cat. No. B143023
CAS RN: 141030-93-5
M. Wt: 152.24 g/mol
InChI Key: RRTUEAGMWYAMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine, also known as 2-AIP, is a chemical compound that has recently gained attention in scientific research due to its potential pharmacological properties. It is a member of the pyrrole family of compounds and has a unique structure that makes it an interesting candidate for further study.

Mechanism of Action

The exact mechanism of action of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine is not yet fully understood, but it is thought to act on several different pathways in the body. One proposed mechanism involves the inhibition of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain. It may also act on other enzymes and receptors in the body, leading to its various pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine has a number of biochemical and physiological effects in the body. It has been shown to increase levels of certain neurotransmitters in the brain, including dopamine and serotonin, which are involved in mood regulation. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is that its exact mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are many potential future directions for research on 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine. One area of interest is in the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential direction is in the development of new cancer treatments, as 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine has shown promising results in inhibiting the growth of certain cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine and its potential effects on other pathways in the body.

Synthesis Methods

The synthesis of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine involves several steps, including the preparation of the starting material, the pyrrole ring formation, and the introduction of the isopropyl group. The most common method involves the reaction of 2-bromo-1-(2-isopropyl-1H-pyrrol-1-yl)ethanone with ammonia in ethanol, followed by reduction with lithium aluminum hydride.

Scientific Research Applications

2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine has been studied for its potential use in a variety of scientific applications. One of the most promising areas of research is in the field of neuroscience, where it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.

properties

CAS RN

141030-93-5

Product Name

2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2-(2-propan-2-ylpyrrol-1-yl)ethanamine

InChI

InChI=1S/C9H16N2/c1-8(2)9-4-3-6-11(9)7-5-10/h3-4,6,8H,5,7,10H2,1-2H3

InChI Key

RRTUEAGMWYAMIY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CN1CCN

Canonical SMILES

CC(C)C1=CC=CN1CCN

synonyms

1H-Pyrrole-1-ethanamine,2-(1-methylethyl)-(9CI)

Origin of Product

United States

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